

Solubility Profile of 4',7-Dimethoxyisoflavone-d6 in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 4',7-Dimethoxyisoflavone-d6

Cat. No.: B15555869

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for the deuterated compound **4',7-Dimethoxyisoflavone-d6** in organic solvents. Given the limited publicly available quantitative data for this specific isotopic variant, this guide also includes solubility information for its non-deuterated counterpart, 4',7-Dimethoxyisoflavone, and contextual data from structurally similar isoflavonoids to infer potential solubility characteristics in a broader range of solvents. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to ascertain precise values for their specific laboratory conditions and solvent batches.

Quantitative Solubility Data

The solubility of **4',7-Dimethoxyisoflavone-d6** and its non-deuterated form has been reported primarily in dimethyl sulfoxide (DMSO). It is important to note the variability in the reported solubility for the non-deuterated compound, which may arise from differences in experimental conditions, material purity, or the hygroscopic nature of DMSO.

Compound	Solvent	Solubility (mg/mL)	Molar Solubility (mM)	Source / Notes
4',7-Dimethoxyisoflavone-d6	DMSO	25	86.71	MedChemExpress s. Requires sonication. Hygroscopic DMSO can negatively impact solubility. [1]
4',7-Dimethoxyisoflavone	DMSO	50	177.12	MedChemExpress s. Requires sonication. Hygroscopic DMSO can negatively impact solubility. [2]
4',7-Dimethoxyisoflavone	DMSO	4	14.17	TargetMol. Sonication is recommended. [3]
4',7-Dimethoxyisoflavone	DMSO	4	14.16	Selleck Chemicals. Advises using fresh DMSO as moisture absorption reduces solubility. [4]

Currently, there is no specific quantitative solubility data for **4',7-Dimethoxyisoflavone-d6** in other common organic solvents such as ethanol, methanol, acetonitrile, acetone, or ethyl acetate in the public domain. However, based on the general solubility characteristics of isoflavonoids, it is anticipated that **4',7-Dimethoxyisoflavone-d6** will exhibit some degree of solubility in polar organic solvents like ethanol and dimethylformamide (DMF). For other similar

isoflavonoid and flavonoid compounds, solubility in ethanol has been reported in the range of 1 mg/mL, while in DMF, it can be significantly higher.

Experimental Protocol: Determination of Isothermal Solubility

The following protocol outlines a standard method for determining the solubility of a compound like **4',7-Dimethoxyisoflavone-d6** in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

- **4',7-Dimethoxyisoflavone-d6**
- High-purity organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile)
- Analytical balance (readable to at least 0.1 mg)
- Vials with screw caps (e.g., 2 mL glass vials)
- Constant temperature shaker or incubator
- Centrifuge
- Calibrated pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks
- Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

- Preparation of Supersaturated Solutions:

- Add an excess amount of **4',7-Dimethoxyisoflavone-d6** to a pre-weighed vial. The exact amount should be more than what is expected to dissolve.
- Record the precise weight of the compound added.
- Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
- Securely cap the vial to prevent solvent evaporation.

- Equilibration:
 - Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
 - Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
- Separation of Undissolved Solute:
 - After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 15 minutes) to pellet the undissolved solid.
- Sample Preparation for Analysis:
 - Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.
 - Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.
 - Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).
- Quantification by HPLC:
 - Prepare a series of standard solutions of **4',7-Dimethoxyisoflavone-d6** of known concentrations in the same solvent.

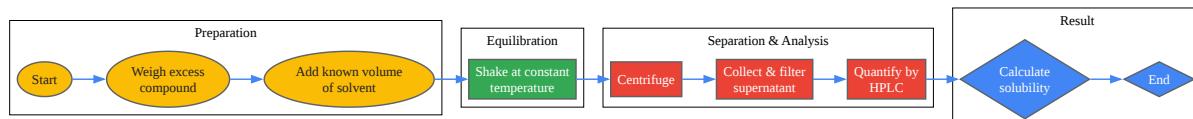
- Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
- Inject the diluted sample solution and determine its concentration from the calibration curve.

• Calculation of Solubility:

- Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
- The resulting concentration is the solubility of **4',7-Dimethoxyisoflavone-d6** in the chosen solvent at the experimental temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.



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